1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro-
Description
The exact mass of the compound 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- is 223.0763918 g/mol and the complexity rating of the compound is 244. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-1-(7-ethyl-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-2-9-4-3-5-10-6-7-14(12(9)10)11(15)8-13/h3-5H,2,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJGAFGFHIIJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1N(CC2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20970276 | |
| Record name | 2-Chloro-1-(7-ethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54941-18-3 | |
| Record name | 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054941183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-(7-ethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Indole Chemistry and Derivatives
1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- is a multifaceted molecule that belongs to the indoline (B122111) class of compounds, which are hydrogenated derivatives of indole (B1671886). The core of this molecule is the indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. wikipedia.orgcreative-proteomics.com This fundamental scaffold is a key component in a vast array of natural and synthetic compounds with significant biological activities. nih.govrsc.org
The ethyl group at the 7-position of the benzene ring provides steric bulk and lipophilicity, which can be crucial for modulating the solubility and biological interactions of downstream products. The specific placement of this substituent can also influence the regioselectivity of further reactions on the aromatic ring.
The table below summarizes the key structural features of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- and their general significance in the context of indole chemistry.
| Structural Feature | Description | Significance in Organic Synthesis |
| Indoline Core | 2,3-dihydro derivative of indole. | Alters the geometry and electronic properties compared to indole; the nitrogen is more nucleophilic. |
| 7-Ethyl Group | An ethyl substituent at the C7 position of the benzene ring. | Influences steric hindrance, lipophilicity, and can direct regioselectivity in subsequent reactions. |
| 1-(Chloroacetyl) Moiety | A chloroacetyl group attached to the indole nitrogen. | A reactive handle for further functionalization via nucleophilic substitution of the chlorine atom. |
Significance of the 1 Chloroacetyl Moiety in Synthetic Design
The 1-(chloroacetyl) group is a particularly valuable functional moiety in the design of synthetic pathways. chemicalbook.com This group transforms the relatively unreactive N-H bond of the parent indoline (B122111) into a versatile electrophilic center. The presence of the electron-withdrawing carbonyl group and the adjacent chlorine atom makes the methylene (B1212753) carbon highly susceptible to nucleophilic attack.
This reactivity allows for the facile introduction of a wide range of functionalities at the nitrogen atom through SN2 reactions. nih.gov Nucleophiles such as amines, thiols, and alcohols can displace the chloride ion to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This versatility makes 1-(chloroacetyl)indolines powerful intermediates for the synthesis of diverse libraries of compounds for drug discovery and materials science applications.
The chloroacetyl group can be introduced onto the indole (B1671886) nitrogen through acylation with chloroacetyl chloride. nih.govresearchgate.net This reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, enhancing its nucleophilicity.
The following table outlines some potential synthetic transformations of the 1-(chloroacetyl) moiety.
| Nucleophile | Resulting Functional Group | Potential Application |
| Primary/Secondary Amine | N-substituted glycinamide | Synthesis of peptide mimics, ligands for metal catalysis. |
| Thiol | Thioether | Introduction of sulfur-containing functionalities, synthesis of enzyme inhibitors. |
| Alcohol/Phenol | Ester | Creation of ester-linked prodrugs or materials with specific properties. |
| Azide | Azide | Precursor for triazole formation via click chemistry, or reduction to a primary amine. |
Historical Development of Indole Based Building Blocks
The journey of indole (B1671886) chemistry began in the 19th century with the study of the natural dye indigo. wikipedia.orgrjptonline.org In 1866, Adolf von Baeyer accomplished the reduction of oxindole (B195798) to indole, and in 1869, he proposed its chemical structure. wikipedia.org The development of synthetic methods to construct the indole ring system was a pivotal moment in organic chemistry.
One of the earliest and most enduring methods is the Fischer indole synthesis , developed in 1883 by Emil Fischer. creative-proteomics.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an aldehyde or ketone. While highly versatile for producing substituted indoles, it often requires harsh conditions.
The 20th century saw the development of numerous other named reactions for indole synthesis, each with its own advantages and limitations. The Leimgruber-Batcho indole synthesis , for example, provides a milder alternative for preparing indoles and their derivatives. Other notable methods include the Bischler, Reissert, and Madelung syntheses.
The progression of these synthetic methodologies has been driven by the need for more efficient, regioselective, and stereoselective ways to access complex indole alkaloids and other biologically active molecules. rsc.orgnih.gov The development of indole-based building blocks, such as 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro-, represents a modern approach where a pre-functionalized indole core is used to streamline the synthesis of more complex targets. This strategy avoids the often-challenging late-stage functionalization of the indole nucleus.
The table below provides a brief timeline of key milestones in the history of indole synthesis.
| Year | Milestone | Significance |
| 1866 | Adolf von Baeyer reduces oxindole to indole. wikipedia.orgrjptonline.org | First synthesis of the parent indole heterocycle. |
| 1883 | Emil Fischer develops the Fischer indole synthesis. creative-proteomics.com | A widely used and versatile method for constructing the indole ring. |
| 1971 | The Leimgruber-Batcho indole synthesis is reported. | A milder and often higher-yielding alternative to the Fischer synthesis. |
| Late 20th/Early 21st Century | Development of transition-metal-catalyzed indole syntheses. | Enabled new bond formations and greater functional group tolerance. |
Synthetic Methodologies for 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro-
The synthesis of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro-, a substituted N-acylindoline, involves a strategic combination of precursor synthesis and subsequent functionalization. The methodologies prioritize the efficient construction of the core 7-ethylindoline structure followed by the introduction of the chloroacetyl moiety onto the indole nitrogen.
Derivatization and Structure Activity Relationship Sar Studies Excluding Biological Activity
Design and Synthesis of Novel Scaffolds Utilizing 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro-
No published studies were found detailing the use of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- as a scaffold for the design and synthesis of novel compounds.
There are no specific examples in the scientific literature of amide derivatives being synthesized from 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro-. Generally, N-chloroacetyl compounds can react with primary or secondary amines to form amide derivatives via nucleophilic substitution, where the amine displaces the chlorine atom. sphinxsai.com However, no studies have applied this methodology to the specific indole (B1671886) .
No research has been published on the formation of new heterocyclic rings using the chloroacetyl group of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro-. Intramolecular cyclization is a known strategy for creating fused ring systems from N-chloroacetyl indole derivatives, such as in the synthesis of oxadiazines from N'-chloroacetylindole hydrazides. asianpubs.orgresearchgate.net Nevertheless, no such reactions have been reported for the 7-ethyl-2,3-dihydro-1H-indole variant.
Regioselective and Stereoselective Functionalization
There are no available studies describing the regioselective or stereoselective functionalization of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro-.
Due to the absence of specific research on this compound, data tables and detailed research findings cannot be generated.
Advanced Spectroscopic and Structural Elucidation of 1h Indole, 1 Chloroacetyl 7 Ethyl 2,3 Dihydro and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. For 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro-, with a chemical formula of C12H14ClNO, the expected exact mass can be calculated.
Table 1: Theoretical Isotopic Mass Distribution for C12H14ClNO
| Isotope | Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|
| [M]+ (³⁵Cl) | 223.07639 | 100.0 |
| [M+1]+ (³⁵Cl) | 224.07975 | 13.2 |
| [M]+ (³⁷Cl) | 225.07344 | 32.0 |
Note: Data is predicted based on natural isotopic abundances.
In a typical HRMS experiment, such as one using an Orbitrap or FT-ICR mass spectrometer, the measured mass would be expected to be within a few parts per million (ppm) of the theoretical exact mass, thus confirming the molecular formula. bris.ac.uk The presence of the chlorine atom is readily identified by the characteristic isotopic pattern, with the M+2 peak at approximately one-third the intensity of the molecular ion peak. scirp.org
Common fragmentation patterns for N-acylated indolines in mass spectrometry often involve the cleavage of the acyl group. For the target compound, the loss of the chloroacetyl group (•CH₂Cl) or the entire chloroacetyl radical (•COCH₂Cl) would be expected fragmentation pathways.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and spatial arrangement.
Table 2: Predicted ¹H NMR Chemical Shifts for 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro-
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-4, H-5, H-6 | 6.8 - 7.2 | m |
| H-2 | ~4.1 | t |
| H-3 | ~3.1 | t |
| -CH₂- (ethyl) | ~2.7 | q |
| -CH₃ (ethyl) | ~1.2 | t |
Note: Predicted values are based on known data for 7-ethylindoline and N-chloroacetylindoline derivatives.
Table 3: Predicted ¹³C NMR Chemical Shifts for 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro-
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~165 |
| Aromatic C | 120 - 145 |
| C-2 | ~48 |
| C-3 | ~30 |
| -CH₂- (ethyl) | ~25 |
| -CH₃ (ethyl) | ~14 |
| -CH₂- (chloroacetyl) | ~42 |
Note: Predicted values are based on known data for related indoline (B122111) structures.
Two-dimensional NMR experiments are crucial for assembling the molecular structure from the individual proton and carbon signals.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the target molecule, COSY would show correlations between the protons of the ethyl group (-CH₂- and -CH₃), between the protons at C-2 and C-3 of the indoline ring, and among the aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for the ethyl group, the C-2 and C-3 positions, and the chloroacetyl methylene (B1212753) group based on their attached proton chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include the correlation from the chloroacetyl methylene protons to the carbonyl carbon and to C-2 of the indoline ring, confirming the point of attachment of the chloroacetyl group. Correlations from the ethyl group protons to the aromatic ring would confirm its position at C-7.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can be used to determine the conformation of the molecule, for instance, by observing through-space interactions between the chloroacetyl group and the protons on the indoline ring.
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. nih.gov
Table 4: Expected IR and Raman Vibrational Frequencies for Key Functional Groups
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
|---|---|---|
| C=O (amide) | 1680 - 1650 (strong) | Moderate |
| C-H (aromatic) | 3100 - 3000 (medium) | Strong |
| C-H (aliphatic) | 3000 - 2850 (medium) | Strong |
| C-N | 1350 - 1250 (medium) | Weak |
Note: Values are typical for the specified functional groups in similar chemical environments. mdpi.comresearchgate.net
The strong absorption in the IR spectrum around 1660 cm⁻¹ would be a clear indicator of the presence of the tertiary amide carbonyl group. nih.gov The C-Cl stretching vibration would also be a characteristic feature. Raman spectroscopy would be particularly useful for observing the aromatic C-H and C=C stretching vibrations.
X-ray Crystallography for Solid-State Structure Determination (if available for derivatives)
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- itself is publicly available, analysis of related indole (B1671886) and indoline derivatives provides valuable insights. mdpi.comnih.gov
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if chiral derivatives)
The parent compound, 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro-, is not chiral. However, if a chiral center were introduced, for example by substitution at the 2- or 3-position of the indoline ring, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be essential for determining the absolute configuration of the stereocenter(s). cas.cznih.gov
ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative Cotton effects, can be compared with theoretical spectra calculated using quantum chemical methods to assign the absolute configuration. nih.gov
VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD is particularly sensitive to the stereochemistry of chiral molecules and can provide detailed conformational information. rsc.org
For a chiral derivative of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro-, these techniques would be indispensable for its complete stereochemical elucidation.
Computational and Theoretical Chemistry Studies on 1h Indole, 1 Chloroacetyl 7 Ethyl 2,3 Dihydro
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro-. By solving the Schrödinger equation for the molecule, we can obtain information about its molecular orbitals, charge distribution, and other electronic properties.
The electronic properties of indole (B1671886) and its derivatives are of significant interest. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. In the case of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro-, the HOMO is expected to be localized primarily on the electron-rich dihydroindole ring, while the LUMO is likely to have significant contributions from the chloroacetyl group, particularly the carbonyl and C-Cl bonds.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. The introduction of the electron-withdrawing chloroacetyl group at the nitrogen atom is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted 7-ethyl-2,3-dihydroindole.
Table 1: Calculated Electronic Properties of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- (Hypothetical Data)
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Conformational Analysis and Energy Landscapes
The presence of rotatable single bonds in 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro-, particularly around the N-C(O) amide bond and the ethyl group, gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms and to map the potential energy surface associated with these rotations.
Rotation around the N-C(O) bond in N-acyl derivatives is a well-studied phenomenon. For 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro-, two primary planar conformers arising from this rotation are expected: one where the carbonyl group is oriented towards the ethyl group (syn-conformer) and another where it is directed away (anti-conformer). The relative energies of these conformers will be influenced by steric hindrance and electronic interactions between the chloroacetyl group and the rest of the molecule.
Similarly, the ethyl group at the 7-position can adopt various orientations relative to the indole ring. Computational methods can be used to construct a potential energy surface by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of local and global energy minima, corresponding to stable conformers, and the energy barriers between them.
Table 2: Relative Energies of Key Conformers of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- (Hypothetical Data)
| Conformer | Dihedral Angle (C8-N1-C(O)-CH2Cl) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | ~180° | 0.0 |
Prediction of Spectroscopic Parameters
Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. For 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro-, theoretical calculations can provide insights into its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations can help in the assignment of experimental spectra and in understanding how the electronic environment of each nucleus is affected by the molecular structure. For instance, the protons of the chloroacetyl methylene (B1212753) group are expected to show a characteristic downfield shift due to the electron-withdrawing effects of the adjacent carbonyl and chlorine atoms.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. This allows for the prediction of the IR spectrum, with characteristic peaks corresponding to specific functional groups. For the target molecule, strong absorptions are expected for the C=O stretching of the amide group and C-Cl stretching.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The predicted wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths provide information about the electronic excitations within the molecule.
Table 3: Predicted Spectroscopic Data for 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- (Hypothetical Data)
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (CH₂Cl) | 4.5 ppm |
| ¹³C NMR | Chemical Shift (C=O) | 168 ppm |
| IR | C=O Stretch | 1700 cm⁻¹ |
Reaction Pathway Analysis and Transition State Modeling
Computational methods can be employed to investigate the mechanisms of chemical reactions, including the formation of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro-. A likely synthetic route involves the N-acylation of 7-ethyl-2,3-dihydroindole with chloroacetyl chloride.
For the N-acylation reaction, theoretical modeling can elucidate the role of a base, which is typically used to deprotonate the indole nitrogen, making it more nucleophilic. The calculations can also explore the possibility of side reactions, such as C-acylation, and predict the conditions that would favor the desired N-acylated product.
Molecular Dynamics Simulations for Solvent Effects
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules in solution.
In an MD simulation, the motion of the molecule and the surrounding solvent molecules is simulated over time by solving Newton's equations of motion. This provides insights into how the solvent interacts with the solute and affects its conformation and properties.
For 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro-, MD simulations in a solvent like water could reveal the formation of hydrogen bonds between water molecules and the carbonyl oxygen of the chloroacetyl group. These simulations can also be used to calculate the free energy of solvation, which is a measure of the molecule's solubility. Furthermore, MD can be used to explore the conformational landscape of the molecule in solution, which may differ from that in the gas phase due to solvent interactions.
Non Clinical Applications of 1h Indole, 1 Chloroacetyl 7 Ethyl 2,3 Dihydro and Its Derivatives
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The primary and most significant non-clinical application of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- lies in its function as a pivotal intermediate in multi-step organic syntheses. The chloroacetyl group is a highly reactive functional group that can readily undergo nucleophilic substitution reactions. This reactivity allows for the facile introduction of various other molecular fragments onto the indoline (B122111) scaffold, paving the way for the construction of intricate molecular architectures.
One of the most notable applications in this context is the potential synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac . nih.govgoogle.comgoogleapis.com Etodolac features a 7-ethylindole core structure, and synthetic pathways often involve the elaboration of a 7-ethylindole precursor. nih.govgoogle.comgoogleapis.com The chloroacetyl group in 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- can serve as an electrophilic site for the introduction of the acetic acid side chain required in the final drug structure. The general synthetic strategy would involve the reaction of the chloroacetyl derivative with a suitable nucleophile to form a new carbon-carbon or carbon-heteroatom bond, followed by subsequent transformations to yield the target molecule.
The versatility of the chloroacetyl group extends beyond the synthesis of a single pharmaceutical. It can react with a wide array of nucleophiles, including amines, thiols, and carbanions, to generate a diverse library of 7-ethylindoline derivatives. These derivatives can then be further modified to produce a range of biologically active compounds or functional organic molecules. The reactivity of N-substituted chloroacetamides with various nucleophiles is a well-established principle in organic chemistry, highlighting the broad potential of this compound as a synthetic intermediate. researchgate.net
Table 1: Potential Synthetic Transformations of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro-
| Nucleophile | Resulting Functional Group | Potential Application of Product |
| Amine (R-NH₂) | N-substituted glycinamide | Pharmaceutical synthesis, ligand design |
| Thiol (R-SH) | Thioether | Agrochemical research, materials science |
| Cyanide (CN⁻) | α-cyanoketone | Precursor for amino acids and other heterocycles |
| Malonate ester | Substituted ketoester | Building block for complex carbocyclic and heterocyclic systems |
Potential in Materials Science (e.g., Polymer Precursors, Ligands for Catalysis)
While specific examples of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- in materials science are not extensively documented, its chemical structure suggests several potential applications. The indoline core is a known chromophore and has been incorporated into various organic electronic materials. The reactive chloroacetyl group provides a convenient handle for polymerization or for grafting the indoline unit onto polymer backbones.
For instance, the chloroacetyl group could be utilized in condensation polymerization reactions with difunctional nucleophiles to create novel polymers with tailored electronic or optical properties. Furthermore, the indoline nitrogen can be part of a ligand scaffold for metal catalysts. The chloroacetyl group could be used to attach this indoline-based ligand to a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture.
The development of ligands for catalysis is a burgeoning field of research. Indole-based ligands, particularly those that can form pincer-type complexes with metals, have shown promise in various catalytic transformations. mdpi.com The ability to functionalize the 1-position of the 7-ethylindoline ring via the chloroacetyl group opens up possibilities for designing and synthesizing novel ligands with tunable steric and electronic properties for applications in homogeneous and heterogeneous catalysis. mdpi.commdpi.comchimia.ch
Application in Agrochemistry Research (excluding toxicology/safety)
The indole (B1671886) nucleus is a common structural motif in a variety of agrochemicals, including herbicides and insecticides. openmedicinalchemistryjournal.com The chloroacetamide functional group is also present in several commercially successful herbicides. researchgate.net The combination of these two structural features in 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- makes it an interesting starting material for the synthesis of new potential agrochemicals.
Researchers in agrochemistry could utilize this compound to synthesize a library of derivatives by reacting the chloroacetyl group with various nucleophiles. These new compounds could then be screened for their herbicidal, insecticidal, or fungicidal activity. For example, the synthesis of novel anthranilic diamide insecticides has been a significant area of research, and indole-containing structures are being explored for this purpose. The reactive nature of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- would allow for the rapid generation of diverse structures for biological screening.
Use as a Probe for Chemical Reaction Studies
The reactive nature of the chloroacetyl group makes 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- a potential tool for studying chemical reaction mechanisms. The well-defined reactivity of the carbon-chlorine bond allows it to be used as a probe to investigate the kinetics and thermodynamics of nucleophilic substitution reactions.
By systematically varying the nucleophile and the reaction conditions, researchers can gain insights into the factors that govern the rate and outcome of these reactions. Furthermore, the indoline portion of the molecule can be used as a spectroscopic tag to monitor the progress of a reaction. For example, changes in the ultraviolet-visible (UV-Vis) or fluorescence spectrum of the indoline ring could be used to follow the conversion of the starting material to the product in real-time. The photocyclization of chloroacetamide derivatives of indole has also been a subject of study, indicating another avenue for mechanistic investigation. acs.org
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes
The conventional synthesis of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- typically involves the acylation of 7-ethylindoline with chloroacetyl chloride. Although effective, this method presents opportunities for improvement in terms of efficiency, safety, and environmental impact. Future research could focus on developing alternative synthetic pathways.
Key areas for exploration include:
Catalytic Approaches: Investigating novel catalysts to promote the acylation reaction under milder conditions, potentially reducing the need for stoichiometric bases and improving atom economy.
Microwave-Assisted Synthesis: The use of microwave irradiation could significantly shorten reaction times and improve yields, a technique that has been successfully applied to other indole (B1671886) syntheses. nih.gov
| Parameter | Conventional Method | Potential Future Method | Anticipated Benefit |
| Catalyst | Base (e.g., K₂CO₃, NaH) | Lewis acids, organocatalysts | Milder conditions, higher selectivity |
| Energy Source | Conventional heating | Microwave irradiation | Reduced reaction time, improved yield |
| Process | Multi-step | One-pot synthesis | Increased efficiency, lower cost |
Exploration of Underutilized Reactivity Modes
The primary reactivity of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- centers on the electrophilic chloroacetyl group, which readily undergoes nucleophilic substitution. This functionality is a powerful handle for introducing diverse molecular fragments. However, its full reactive potential has not been exhaustively explored.
Future investigations could target:
Multicomponent Reactions: Designing novel multicomponent reactions where the chloroacetyl group acts as a key electrophile to construct complex molecular architectures in a single step.
Transition-Metal Catalyzed Cross-Coupling: Exploring the use of the chloroacetyl moiety in cross-coupling reactions, which could enable the formation of carbon-carbon or carbon-heteroatom bonds that are otherwise difficult to access.
Intramolecular Cyclizations: The chloroacetyl group can be used to trigger intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems based on the indoline (B122111) scaffold. asianpubs.org
Integration into Flow Chemistry or Automated Synthesis Platforms
The transition from batch to continuous flow synthesis offers numerous advantages, including enhanced safety, reproducibility, and scalability. mdpi.comuc.pt The synthesis of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- is an ideal candidate for adaptation to a flow chemistry platform.
Key research objectives in this area include:
Development of a Continuous Flow Reactor Setup: Designing and optimizing a flow reactor for the acylation of 7-ethylindoline, which would allow for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov
In-line Purification: Integrating in-line purification techniques to isolate the product in high purity without the need for traditional workup and chromatography.
Automated Library Synthesis: Utilizing the flow setup for the automated synthesis of a library of derivatives by introducing a diverse range of nucleophiles to react with the chloroacetyl group, accelerating the discovery of new compounds with interesting properties.
| Platform | Objective | Potential Outcome |
| Flow Chemistry | Develop a continuous synthesis process | Improved safety, scalability, and product purity |
| Automated Synthesis | Create libraries of derivatives | Rapid exploration of chemical space |
Discovery of New Non-Clinical Applications
Beyond its role as a synthetic intermediate, the unique structural features of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- suggest potential for applications in materials science and chemical biology. The indole core is a privileged scaffold in many functional molecules, and the reactive chloroacetyl group allows for its covalent attachment to other entities.
Unexplored application areas include:
Functional Polymers: Incorporating the molecule as a monomer or functionalizing agent to create polymers with tailored electronic or optical properties.
Chemical Probes: Developing chemical probes for biological research by attaching fluorescent dyes or affinity tags via the chloroacetyl handle.
Surface Modification: Using the compound to modify the surface of materials, imparting new properties such as hydrophobicity or biocompatibility.
Advanced Theoretical Modeling for Predictive Synthesis
Computational chemistry and theoretical modeling are powerful tools for understanding chemical reactivity and predicting reaction outcomes. researchgate.net Applying these methods to 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- could provide valuable insights and guide future experimental work.
Specific areas for theoretical investigation:
Density Functional Theory (DFT) Calculations: Using DFT to model the electronic structure and reactivity of the molecule. ajchem-a.com This can help identify the most reactive sites and predict the outcome of reactions with various reagents.
Reaction Mechanism Studies: Simulating potential reaction pathways to understand the mechanisms of both existing and novel transformations, aiding in the optimization of reaction conditions.
Predictive QSAR Models: For derivative libraries, developing Quantitative Structure-Activity Relationship (QSAR) models to correlate molecular structure with specific properties, which can guide the design of new compounds for targeted applications. nih.gov
Q & A
Q. What are the most reliable synthetic routes for preparing 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro-?
The compound can be synthesized via a two-step protocol derived from methods for 7-substituted 1-acetyl-2,3-dihydroindoles . First, introduce the ethyl group at the 7-position of 1-acetyl-2,3-dihydroindole using electrophilic substitution or directed metalation. Second, replace the acetyl group with chloroacetyl via nucleophilic acyl substitution. Key considerations:
- Use anhydrous conditions for chloroacetylation to avoid hydrolysis.
- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 3:7) .
- Purify via column chromatography (silica gel, gradient elution with dichloromethane/methanol).
Q. How can the purity of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- be validated after synthesis?
Combine multiple analytical techniques:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min, monitoring at 254 nm .
- Melting Point : Compare observed values with literature data (if available).
- FT-IR : Confirm the presence of chloroacetyl (C=O stretch ~1700 cm⁻¹, C-Cl ~750 cm⁻¹) and indole NH (~3400 cm⁻¹) .
Q. What safety precautions are critical when handling this compound?
- Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact with the chloroacetyl group, which is a potent alkylating agent .
- Conduct reactions in a fume hood due to potential release of HCl gas during synthesis.
- Store under inert gas (argon) at –20°C to prevent decomposition .
Advanced Research Questions
Q. How can regioselectivity challenges during 7-ethyl substitution be addressed?
Regioselectivity is influenced by electronic and steric factors:
- Directed ortho-Metalation : Use a strong base (e.g., LDA) with a directing group (e.g., acetyl at position 1) to favor substitution at the 7-position .
- Electrophilic Aromatic Substitution : Optimize reaction conditions (temperature, solvent polarity) to control electrophile attack.
- Validation : Confirm regiochemistry via NOESY NMR (proximity of ethyl protons to indole NH) or X-ray crystallography .
Q. How do competing side reactions (e.g., over-chloroacetylation) impact yield, and how can they be mitigated?
- Side Reactions : Excess chloroacetyl chloride may lead to di-substitution or hydrolysis.
- Mitigation :
- Use stoichiometric control (1:1 molar ratio of acetylated precursor to chloroacetyl chloride).
- Add a scavenger (e.g., dimethylaminopyridine) to absorb excess reagent.
- Monitor intermediates by LC-MS to detect byproducts early .
Q. What spectroscopic techniques are optimal for resolving structural ambiguities in derivatives?
- 13C-NMR : Assign carbons using DEPT-135 to distinguish CH₃ (ethyl), carbonyl (chloroacetyl), and aromatic signals. Compare with data for 1-acetyl-2,3-dihydroindoles .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₂H₁₃ClN₂O) with <2 ppm error .
- X-ray Crystallography : Resolve tautomeric forms or stereochemical uncertainties .
Q. How can computational methods aid in predicting reactivity or stability?
- DFT Calculations : Use Gaussian or ORCA to model transition states for substitution reactions and predict activation energies .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents like DMF vs. THF) .
- ADMET Prediction : Estimate metabolic stability using tools like SwissADME to prioritize derivatives for biological testing .
Methodological Challenges & Data Contradictions
Q. How should researchers resolve discrepancies between theoretical and experimental NMR data?
- Re-examine Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals significantly.
- Check Tautomerism : The indole NH may participate in hydrogen bonding, altering chemical shifts .
- Validate Assignments : Use 2D NMR (HSQC, HMBC) to correlate protons and carbons unambiguously .
Q. What strategies optimize yield in large-scale syntheses while maintaining purity?
- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., chloroacetylation) .
- Crystallization Screening : Test solvent pairs (ethanol/water) to isolate the compound without column chromatography.
- Process Analytical Technology (PAT) : Implement in-line IR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
